2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-a-D-arabinofuranose
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Overview
Description
2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose: is a synthetic carbohydrate derivative. It is characterized by the presence of a fluorine atom at the second position and acetyl groups at the first, third, and fifth positions of the arabinofuranose ring. This compound is often used in the synthesis of nucleoside analogues and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose typically involves the fluorination of a suitable arabinofuranose precursor followed by acetylation. One common method includes:
Fluorination: The starting material, such as 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose, is subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Utilizing large reactors for batch processing or continuous flow systems for more efficient production.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the free hydroxyl groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the acetyl groups.
Major Products:
Substitution Products: Depending on the nucleophile used, products like azido or thiol derivatives can be formed.
Hydrolysis Products: The hydrolysis of acetyl groups results in the formation of 2-fluoro-2-deoxy-D-arabinofuranose.
Scientific Research Applications
Chemistry:
Synthesis of Nucleoside Analogues: Used as a key intermediate in the synthesis of various nucleoside analogues which are important in antiviral and anticancer research.
Biology:
Enzyme Inhibition Studies: Employed in studies to understand the inhibition mechanisms of enzymes involved in carbohydrate metabolism.
Medicine:
Drug Development: Utilized in the development of therapeutic agents, particularly antiviral and anticancer drugs.
Industry:
Mechanism of Action
The mechanism of action of 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose involves its incorporation into biochemical pathways where it can act as an inhibitor or a substrate analog. The fluorine atom at the second position plays a crucial role in its biological activity by mimicking the natural substrate while resisting enzymatic degradation. This compound targets specific enzymes involved in carbohydrate metabolism, thereby inhibiting their activity and affecting the overall metabolic pathway .
Comparison with Similar Compounds
- 2-Fluoro-2-deoxy-1,3,5-tri-O-benzoyl-α-D-arabinofuranose
- 2-Fluoro-2-deoxy-1,3,4-tri-O-acetyl-α-D-arabinofuranose
- 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-β-D-arabinofuranose
Comparison:
- Structural Differences: The position and type of protecting groups (acetyl vs. benzoyl) can vary among similar compounds.
- Biological Activity: The presence of different protecting groups can influence the compound’s stability, solubility, and biological activity.
- Uniqueness: 2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose is unique due to its specific acetylation pattern and the presence of a fluorine atom, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H15FO7 |
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Molecular Weight |
278.23 g/mol |
IUPAC Name |
[(2R,3R,4S)-3,5-diacetyloxy-4-fluorooxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H15FO7/c1-5(13)16-4-8-10(17-6(2)14)9(12)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9+,10-,11?/m1/s1 |
InChI Key |
RUHDSMRRCLJPJM-GZBOUJLJSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C(O1)OC(=O)C)F)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)F)OC(=O)C |
Origin of Product |
United States |
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